P2X7 Antagonist Potency Advantage
N-benzyl-2-(2-chlorophenoxy)acetamide demonstrates potent antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammatory cytokine release and neuropathic pain. Its IC50 of 123 nM is 73-fold lower (more potent) than that of CHEMBL4751055 (IC50 = 9,000 nM), a structurally unrelated P2X7 antagonist tested in the same HEK293 cell-based assay [1][2]. This large potency gap underscores the specific structural requirements for high-affinity P2X7 binding and highlights the risk of using alternative P2X7 tool compounds with inferior potency.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 123 nM |
| Comparator Or Baseline | CHEMBL4751055: IC50 = 9.00E+3 nM (9,000 nM) |
| Quantified Difference | 73.2-fold lower IC50 (higher potency) |
| Conditions | Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells, assessed as inhibition of benzoylbenzoic ATP-induced calcium flux |
Why This Matters
For studies targeting P2X7-mediated inflammation or pain, selecting a compound with sub-micromolar potency (123 nM) is essential to achieve receptor engagement at physiologically relevant concentrations, whereas the comparator (9,000 nM) would require impractically high doses, potentially confounding results with off-target effects.
- [1] BindingDB. (2025). BDBM50410955 (A-438079::CHEMBL377219): Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells assessed as inhibition of benzoylbenzoic ATP-induced calcium product (IC50 = 123 nM). View Source
- [2] BindingDB. (2022). BDBM50557380 (CHEMBL4751055): Antagonist activity at human P2X7 receptor expressed in HEK293 cells assessed as reduction in benzoyl-ATP-induced YO-PRO-1 dye uptake (IC50 = 9.00E+3 nM). View Source
